molecular formula C18H13ClN4O5S B11224227 3-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

3-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11224227
M. Wt: 432.8 g/mol
InChI Key: QKPTZKDYRWTQLW-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a nitrophenyl group, and a benzamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 3-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid or other nitrating agents.

    Attachment of the benzamide moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include nitric acid, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thieno[3,4-c]pyrazole core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide include other thienopyrazoles and nitrophenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties. The unique combination of the thieno[3,4-c]pyrazole core, nitrophenyl group, and benzamide moiety in 3-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide distinguishes it from other related compounds and contributes to its specific chemical and biological activities.

Properties

Molecular Formula

C18H13ClN4O5S

Molecular Weight

432.8 g/mol

IUPAC Name

3-chloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H13ClN4O5S/c19-12-3-1-2-11(8-12)18(24)20-17-15-9-29(27,28)10-16(15)21-22(17)13-4-6-14(7-5-13)23(25)26/h1-8H,9-10H2,(H,20,24)

InChI Key

QKPTZKDYRWTQLW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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